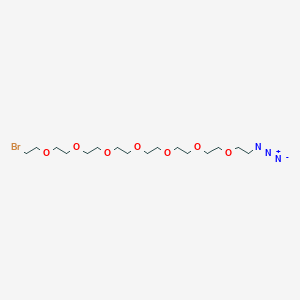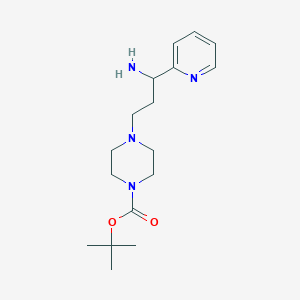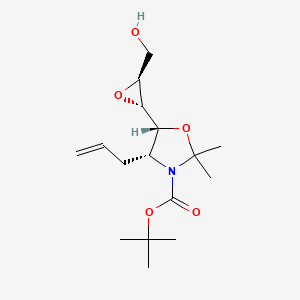
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural components, including the fluorenyl group, diphenylmethyl group, and a butanoic acid backbone. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorenone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Amidation Reaction: The fluorenyl group is then coupled with a propanoic acid derivative through an amidation reaction, forming the fluorenylpropanamide intermediate.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a diphenylmethyl halide reacts with the amine group of the intermediate.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
(S)-3-(9H-Fluoren-9-yl)methoxycarbonylamino-3-(p-tolyl)propanoic acid: A structurally similar compound with a different functional group arrangement.
Uniqueness
(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C40H36N2O4 |
|---|---|
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
(2S)-2-[3-(9H-fluoren-9-yl)propanoylamino]-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H36N2O4/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-38(44)26-36(39(45)46)41-37(43)25-24-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,43)(H,42,44)(H,45,46)/t36-/m0/s1 |
InChI-Schlüssel |
JBZQJCCUIWTFIF-BHVANESWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)CCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)CCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)

![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
